molecular formula C22H22 B13764147 1,1',1''-Methanetriyltris(2-methylbenzene) CAS No. 6270-89-9

1,1',1''-Methanetriyltris(2-methylbenzene)

Cat. No.: B13764147
CAS No.: 6270-89-9
M. Wt: 286.4 g/mol
InChI Key: BLBXOCBWGVOOHG-UHFFFAOYSA-N
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Description

1,1',1''-Methanetriyltris(2-methylbenzene), also known as triphenylmethane (CAS 519-73-3), is a trityl compound comprising three 2-methylbenzene (o-xylene) groups attached to a central methane carbon. Its molecular formula is C₁₉H₁₆, with a molar mass of 244.33 g/mol . The compound is structurally characterized by a planar central carbon bonded to three aromatic rings, each substituted with a methyl group at the ortho position. This configuration confers stability and rigidity, making it a foundational structure in organic chemistry for synthesizing dyes, polymer precursors, and supramolecular systems .

Properties

CAS No.

6270-89-9

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-[bis(2-methylphenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C22H22/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3

InChI Key

BLBXOCBWGVOOHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Methanetriyltris(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a suitable trihalogenated methane derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-methylbenzene reacts with trichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring of 2-methylbenzene to form the desired product.

Industrial Production Methods

Industrial production of 1,1’,1’'-Methanetriyltris(2-methylbenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-Methanetriyltris(2-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups on the benzene rings can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’,1’'-Methanetriyltris(2-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-Methanetriyltris(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to yield the final products. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

1,1',1''-Methanetriyltris(4-isocyanatobenzene)

  • Molecular Formula : C₂₂H₁₃N₃O₃
  • Molar Mass : 367.36 g/mol (CAS 2422-91-5)
  • Key Features : Replaces methyl groups with isocyanate (-NCO) functional groups at the para positions. This derivative is a triisocyanate, commercially available as a 25–35% solution in ethyl acetate .
  • Applications : Acts as a crosslinker in polyurethane and epoxy resins due to its high reactivity with hydroxyl and amine groups .

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-imidazole)

  • Molecular Formula : C₂₇H₂₇N₆
  • Key Features : Substitutes benzene rings with imidazole groups linked via methylene bridges. The central aromatic core is a 2,4,6-trimethylbenzene (mesitylene) ring .
  • Applications: Utilized in supramolecular chemistry for metal coordination and catalysis, leveraging the imidazole’s N-donor properties .

2-(2'-Hydroxy-5'-methylphenyl)benzotriazole

  • Molecular Formula : C₁₃H₁₁N₃O
  • Key Features : A benzotriazole derivative with hydroxyphenyl and methyl substituents. Unlike triphenylmethane, it features a fused heterocyclic ring system .
  • Applications : Serves as a UV stabilizer in polymers, absorbing UV radiation via intramolecular hydrogen bonding .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Functional Groups CAS Number Key Applications
1,1',1''-Methanetriyltris(2-methylbenzene) C₁₉H₁₆ 244.33 Methyl (ortho) 519-73-3 Dye intermediates, supramolecular systems
1,1',1''-Methanetriyltris(4-isocyanatobenzene) C₂₂H₁₃N₃O₃ 367.36 Isocyanate (para) 2422-91-5 Polyurethane crosslinker
Imidazole-linked trityl derivative C₂₇H₂₇N₆ 435.55 Imidazole, methylene N/A Metal coordination
2-(2'-Hydroxy-5'-methylphenyl)benzotriazole C₁₃H₁₁N₃O 225.25 Hydroxyphenyl, benzotriazole N/A UV stabilization

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